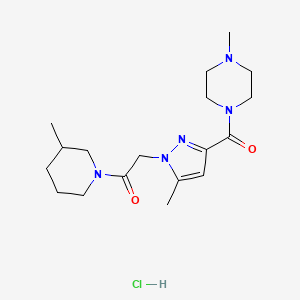

![molecular formula C16H16N2O2S B2631249 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 851863-46-2](/img/structure/B2631249.png)

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The molecule also contains a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an imidazole ring attached to a naphthalene structure via an ethanone linker. The exact structure would depend on the specific locations of these attachments .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the methylsulfanyl group, and the naphthalene structure. Each of these groups can participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the imidazole ring and the methylsulfanyl group) would all influence its properties .

Applications De Recherche Scientifique

Stereospecific Syntheses and Structures : The compound was utilized in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene and its further oxidation to diastereomeric sulfoxides. This study provided insights into the stereospecific syntheses and structures of planar chiral bidentate complexes, demonstrating its role in complex organometallic chemistry (Baker et al., 2012).

Synthesis of Arylated and Aminated Naphthalenes : Research highlighted the synthesis of 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile, exploring its potential for constructing various highly functionalized fused polycyclic N-heterocycles. This indicates its application in the synthesis of complex organic compounds and heterocyclic chemistry (Singh et al., 2016).

Experimental and Theoretical Studies : The compound was investigated in a study focusing on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. The research integrated both experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO, local & global chemical activity) studies, providing comprehensive insights into its chemical properties and activities (Gültekin et al., 2020).

Anticancer Evaluation : A study on the synthesis, characterization, and anticancer evaluation of related naphthalene derivatives shed light on the potential medicinal applications of the compound. This research could be pivotal in drug discovery and pharmaceutical sciences, focusing on novel treatments for cancer (Salahuddin et al., 2014).

Molecular and Crystal Structures : The structure of related compounds was stabilized by intermolecular hydrogen bonds, providing insights into the crystallography and molecular architecture associated with such compounds. This has implications in materials science and structural chemistry (Özbey et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-21-16-17-8-9-18(16)15(19)11-20-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLCIQQAPYVSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)

![6-methyl-N-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631169.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2631174.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631176.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)

![3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631186.png)

![3-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)